molecular formula C7H11NS B025169 5-Isopropylthiophen-2-amine CAS No. 106971-18-0

5-Isopropylthiophen-2-amine

Cat. No. B025169
CAS RN: 106971-18-0
M. Wt: 141.24 g/mol
InChI Key: UIOLYNRXHYJDJD-UHFFFAOYSA-N
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Description

5-Isopropylthiophen-2-amine is a chemical compound that belongs to the class of organic compounds known as amines. Amines are organic compounds that contain nitrogen as the key atom .


Synthesis Analysis

The synthesis of thiophene derivatives, which includes 5-Isopropylthiophen-2-amine, involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to produce aminothiophene derivatives . Another method involves the reaction of isopropyl alcohol with ammonia in the presence of a catalyst .


Molecular Structure Analysis

The molecular structure of 5-Isopropylthiophen-2-amine can be analyzed using various techniques. For instance, single-crystal X-ray diffraction (SC-XRD) analysis can be used to determine the structure of organic compounds . Tools like MolView can also be used to convert the structural formula into a 3D model .


Chemical Reactions Analysis

5-Isopropylthiophen-2-amine, like other amines, exhibits typical reactions such as protonation, alkylation, acylation, and condensation with carbonyls . It can also participate in various reactions under different conditions, as detailed in the Ambeed database .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 5-Isopropylthiophen-2-amine are essential for understanding its function as a biomaterial . These properties can be influenced by the chemistry of the material, including its molecular structure and functional groups .

Safety and Hazards

While specific safety and hazard information for 5-Isopropylthiophen-2-amine was not found, it’s important to note that many amines, including isopropylamine, are flammable and can be hazardous . Proper safety measures should be taken when handling such chemicals .

Future Directions

While specific future directions for 5-Isopropylthiophen-2-amine were not found, the field of drug conjugates, which includes peptide-drug conjugates (PDCs), continues to advance with the application of new technologies . This suggests potential future directions for the development and application of compounds like 5-Isopropylthiophen-2-amine.

properties

IUPAC Name

5-propan-2-ylthiophen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS/c1-5(2)6-3-4-7(8)9-6/h3-5H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOLYNRXHYJDJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Isopropylthiophen-2-amine

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